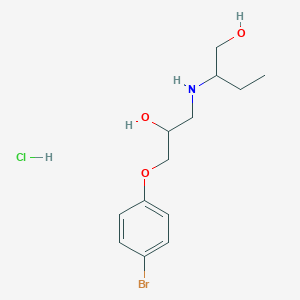

2-((3-(4-Bromophenoxy)-2-hydroxypropyl)amino)butan-1-ol hydrochloride

Description

2-((3-(4-Bromophenoxy)-2-hydroxypropyl)amino)butan-1-ol hydrochloride (CAS: 5202) is a synthetic organic compound characterized by a bromophenoxy group linked to a hydroxypropyl-aminobutanol backbone, with a hydrochloride counterion. The compound is commercially available through multiple global suppliers, including Gennex Laboratories Limited (India), Hubei Merryclin Pharmaceutical Co., Ltd (China), and Atom Scientific Ltd (UK), among others . This broad supplier network indicates its relevance in pharmaceutical research and industrial synthesis.

Properties

IUPAC Name |

2-[[3-(4-bromophenoxy)-2-hydroxypropyl]amino]butan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BrNO3.ClH/c1-2-11(8-16)15-7-12(17)9-18-13-5-3-10(14)4-6-13;/h3-6,11-12,15-17H,2,7-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQYEISRDJITMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NCC(COC1=CC=C(C=C1)Br)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BrClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(4-Bromophenoxy)-2-hydroxypropyl)amino)butan-1-ol hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-bromophenol with epichlorohydrin to form 3-(4-bromophenoxy)-1,2-epoxypropane. This intermediate is then reacted with butan-1-amine under controlled conditions to yield the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((3-(4-Bromophenoxy)-2-hydroxypropyl)amino)butan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The bromophenoxy group can be reduced to a phenol.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of phenols.

Substitution: Formation of azides or thiols.

Scientific Research Applications

2-((3-(4-Bromophenoxy)-2-hydroxypropyl)amino)butan-1-ol hydrochloride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((3-(4-Bromophenoxy)-2-hydroxypropyl)amino)butan-1-ol hydrochloride involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the hydroxypropyl and amino groups can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, based on its chemical features (e.g., bromophenoxy group, amino alcohol backbone, hydrochloride salt), hypothetical comparisons can be inferred with other phenoxy-amino alcohol derivatives or β-blocker-class compounds. The absence of explicit data in the evidence limits a definitive comparative analysis.

Hypothetical Structural Analogs and Properties

| Compound Name | Key Structural Differences | Potential Functional Differences |

|---|---|---|

| Propranolol Hydrochloride | Lacks bromophenoxy group; naphthyl backbone | Non-selective β-blocker activity |

| Atenolol | Contains a para-carbamoylmethyl group | Cardioselective β1-blocker |

| [Hypothetical Bromophenoxy Derivative] | Varies in alkyl chain length or substitutions | Altered receptor affinity or solubility |

Key Observations (Inferred):

Hydrochloride Salt: The ionic form likely enhances solubility in aqueous media compared to freebase analogs, facilitating formulation for intravenous delivery .

Research Findings and Limitations

No peer-reviewed studies or pharmacological data for 2-((3-(4-Bromophenoxy)-2-hydroxypropyl)amino)butan-1-ol hydrochloride are cited in the provided evidence. Supplier listings (e.g., Gennex Laboratories, Accrete Pharmaceuticals) imply its use in early-stage drug development, but mechanistic or clinical findings remain undocumented . The mercury-containing compounds listed in (e.g., [72813-24-2], [525-30-4]) are structurally unrelated and cannot serve as valid comparators due to differing elemental composition and toxicity profiles .

Biological Activity

2-((3-(4-Bromophenoxy)-2-hydroxypropyl)amino)butan-1-ol hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a bromophenoxy group, a hydroxypropyl moiety, and an amino butanol backbone. Its molecular formula is C13H18BrN2O2·HCl, and it exhibits properties that make it suitable for various biological applications.

Research indicates that the compound may exert its biological effects through several mechanisms:

- Antiproliferative Activity : Preliminary studies suggest that similar compounds with bromophenoxy groups exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have shown IC50 values in the low micromolar range against human cancer cell lines such as FaDu cells .

- Cell Cycle Arrest : The compound has been implicated in inducing cell cycle arrest in the G2/M phase, which is crucial for preventing the proliferation of cancer cells. This was evidenced by assays that demonstrated increased levels of cyclin-dependent kinase inhibitors following treatment .

- Induction of Apoptosis : Evidence suggests that this compound may promote apoptosis in cancer cells through pathways involving caspase activation and mitochondrial dysfunction .

Biological Activity Data Table

Case Studies and Research Findings

- Anticancer Studies : A study investigated the antiproliferative effects of structurally related compounds, revealing that they significantly inhibited cell growth in various cancer models. The mechanism was linked to apoptosis induction and cell cycle arrest, highlighting the potential of bromophenoxy derivatives in cancer therapy .

- Anti-inflammatory Effects : In vitro studies demonstrated that compounds similar to this compound selectively inhibited COX-2 over COX-1, suggesting a favorable profile for reducing inflammation without affecting gastric mucosa .

- Molecular Docking Studies : Computational studies have supported experimental findings by simulating interactions between the compound and target proteins involved in cancer progression and inflammation. These studies provide insights into how structural modifications can enhance biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.